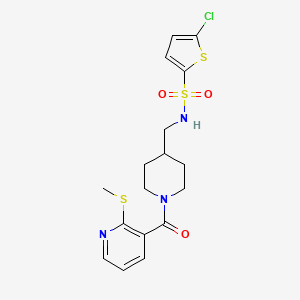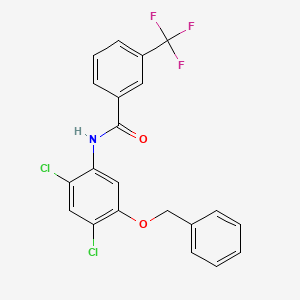
N-(5-(Benzyloxy)-2,4-Dichlorphenyl)-3-(Trifluormethyl)benzolsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound characterized by the presence of benzyloxy, dichlorophenyl, and trifluoromethyl groups
Wissenschaftliche Forschungsanwendungen
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(trifluoromethyl)benzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps, starting with the preparation of the benzyloxy and dichlorophenyl intermediates. These intermediates are then subjected to a series of reactions, including halogenation, nucleophilic substitution, and amide formation, to yield the final product. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(trifluoromethyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted benzenes, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The benzyloxy and dichlorophenyl groups contribute to the compound’s binding affinity and specificity, enabling it to modulate the activity of its targets effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(trifluoromethyl)benzenecarboxamide: shares similarities with other trifluoromethylated aromatic compounds, such as:
Uniqueness
The uniqueness of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(trifluoromethyl)benzenecarboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-(2,4-dichloro-5-phenylmethoxyphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2F3NO2/c22-16-10-17(23)19(29-12-13-5-2-1-3-6-13)11-18(16)27-20(28)14-7-4-8-15(9-14)21(24,25)26/h1-11H,12H2,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWKMDDIEQAGRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2410850.png)
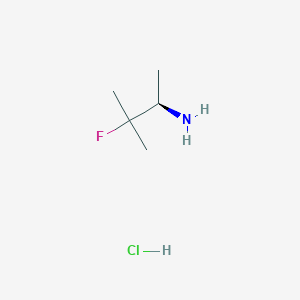
![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)
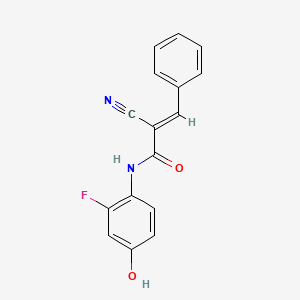
![N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2410855.png)
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410856.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide](/img/structure/B2410859.png)
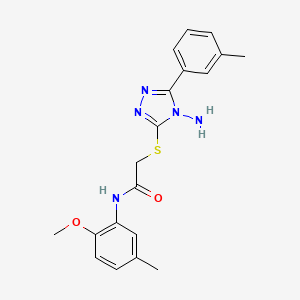
![3,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2410862.png)

![(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2410865.png)
![N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2410869.png)

